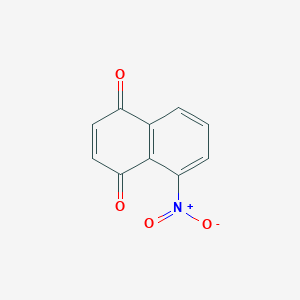

5-Nitronaphthalene-1,4-dione

Descripción general

Descripción

5-Nitronaphthalene-1,4-dione (CAS No. 17788-47-5) is a nitro-substituted naphthoquinone derivative with the molecular formula C₁₀H₅NO₄ and a molecular weight of 203.151 g/mol . It is synthesized via nitration of precursor compounds, such as compound 61, yielding 75% of the product, followed by reduction to generate derivatives like 5-aminonaphthalene-1,4-dione . Structurally, the nitro group at the 5-position introduces strong electron-withdrawing effects, influencing its reactivity in reactions such as aza-Michael additions, where regioselectivity is solvent-dependent . The compound is soluble in DMSO and requires storage at room temperature (RT) to maintain stability, with stock solutions in DMSO recommended for research use .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitronaphthalene-1,4-dione typically involves the nitration of naphthoquinone. One common method is the reaction of 1,4-naphthoquinone with nitric acid in the presence of sulfuric acid as a catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 5-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters ensures high efficiency and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 5-Nitronaphthalene-1,4-dione undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other nucleophiles, such as amines, through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Reduction: Hydrogen gas and palladium catalyst.

Substitution: Amines and appropriate solvents under reflux conditions.

Major Products:

Reduction: 5-Aminonaphthalene-1,4-dione.

Substitution: Various substituted naphthoquinone derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Biological Research

5-Nitronaphthalene-1,4-dione has been investigated for its potential biological activities:

- Anticancer Activity: Derivatives of this compound have shown promising results in inhibiting cancer cell proliferation. For instance, studies indicate that amino naphthoquinone derivatives exhibit significant anticancer properties against various human cancer cell lines .

- Antimicrobial Properties: The compound and its derivatives have been evaluated for antibacterial and antifungal activities. The ability to generate reactive oxygen species (ROS) allows these compounds to disrupt microbial cell function .

Chemical Synthesis

In organic synthesis, this compound serves as a versatile intermediate:

- Dye Production: It is utilized in synthesizing various dyes due to its strong chromophoric properties.

- Building Block for Complex Molecules: The compound acts as a precursor for synthesizing more complex organic molecules and pharmaceuticals through electrophilic aromatic substitution reactions .

Case Study 1: Anticancer Activity

Research conducted on anilino derivatives of this compound demonstrated their potential as EGFR inhibitors. These compounds were synthesized and tested for their efficacy against cancer cells, showing significant inhibition rates compared to standard treatments .

Case Study 2: Antioxidant Properties

A study evaluated new regioisomers of this compound for their antioxidant and catalase inhibition activities. The findings indicated that certain derivatives possess strong antioxidant capabilities, making them suitable candidates for further pharmaceutical development .

Mecanismo De Acción

The mechanism of action of 5-nitronaphthalene-1,4-dione involves its redox properties. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. This property is exploited in its antimicrobial and antitumoral activities. The nitro group also enhances its electron-withdrawing capability, making it a potent inhibitor of certain enzymes, such as catalase .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Naphthoquinone Derivatives

Nitro-Substituted Derivatives

- 2-Hydroxy-3-nitronaphthalene-1,4-dione (NO₂Lw): Synthesized from dichlone (2,3-dichloronaphthalene-1,4-dione) and sodium nitrite, this compound features a hydroxy group at position 2 and a nitro group at position 3. Its red-to-yellow color transition during synthesis contrasts with the yellow residue of 5-nitronaphthalene-1,4-dione.

- 5-Aminonaphthalene-1,4-dione: Generated by reducing the nitro group of this compound, this derivative replaces the electron-withdrawing nitro group with an electron-donating amine, significantly modifying its redox behavior and biological activity .

Hydroxy- and Alkyl-Substituted Derivatives

- 5-Hydroxy-2-heptylnaphthalene-1,4-dione (3ad): Synthesized via alkylation of 5-hydroxy-1,4-naphthoquinone with octanoic acid, this compound has a hydroxy group at position 5 and a heptyl chain at position 2.

- 5-Methoxy-2-(3-pentadecylphenoxy)naphthalene-1,4-dione (15): This derivative combines methoxy and long-chain phenoxy groups, yielding a molecular weight of 528.72 g/mol. Its bulky substituents may hinder crystallinity but enhance interactions with lipid-rich biological targets .

Natural and Bioactive Derivatives

- 5-Hydroxy-2,3-dimethyl-1,4-naphthoquinone: A natural product isolated from walnuts, this compound has a hydroxy group at position 5 and methyl groups at positions 2 and 3. Its electron-donating substituents contrast with the electron-withdrawing nitro group in this compound, leading to differences in antioxidant activity .

- Naphthalene-1,4-dione-based ligands : When complexed with transition metals like nickel, these ligands exhibit enhanced antibacterial properties. The nitro group in this compound could similarly coordinate metals, but its electron-withdrawing nature might reduce electron donation compared to hydroxy-substituted analogues .

Comparative Data Tables

Table 1: Structural and Physical Properties

Key Research Findings

- Electronic Effects: The nitro group in this compound reduces electron density at the quinone core, making it more electrophilic than hydroxy- or methoxy-substituted analogues. This property favors reactions with nucleophiles, such as in aza-Michael additions .

- Biological Activity: Alkylated derivatives (e.g., 2-heptyl or 3-pentadecylphenoxy) show enhanced lipid solubility, which correlates with improved bioavailability in drug candidates . In contrast, the nitro group’s electron-withdrawing nature may limit membrane penetration but enhance redox cycling in cytotoxic applications .

- Crystallinity and Stability: Derivatives with bulky substituents (e.g., 5-methoxy-2-(3-pentadecylphenoxy)-naphthalene-1,4-dione) exhibit reduced crystallinity due to steric hindrance, whereas this compound’s planar structure facilitates intermolecular interactions in solid-state applications .

Actividad Biológica

5-Nitronaphthalene-1,4-dione (5-NNQ) is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological mechanisms, synthetic methodologies, and potential therapeutic applications of 5-NNQ, supported by relevant case studies and research findings.

This compound is characterized by its nitro group attached to the naphthalene ring, which enhances its electrophilic properties. The compound has the molecular formula and is known for its ability to undergo redox reactions, generating reactive oxygen species (ROS) that contribute to its biological activity .

Mechanisms of Biological Activity

The biological activity of 5-NNQ can be attributed to several key mechanisms:

- Electrophilic Nature : The nitro group increases the electrophilicity of the compound, allowing it to form covalent bonds with various biomolecules. This property is crucial for its interaction with cellular components such as DNA and proteins .

- Generation of Reactive Oxygen Species : Upon reduction, 5-NNQ can generate semiquinones and other reactive intermediates that produce ROS. These species can induce oxidative stress in cells, leading to apoptosis or necrosis .

- DNA Intercalation : The planar structure of 5-NNQ allows it to intercalate into DNA, potentially disrupting replication and transcription processes. This property underlies its antitumor activity .

Antitumor Activity

Research has demonstrated that 5-NNQ exhibits significant antitumor effects in various cancer models. The mechanisms involved include:

- Induction of Apoptosis : Through ROS generation, 5-NNQ triggers apoptotic pathways in cancer cells. Studies have shown that increased ROS levels can activate pro-apoptotic signaling pathways while inhibiting survival pathways .

- Inhibition of Topoisomerases : 5-NNQ has been reported to inhibit topoisomerase II, an enzyme critical for DNA replication and repair. This inhibition can lead to DNA damage and subsequent cell death in rapidly dividing cancer cells .

Antimicrobial Activity

In addition to its antitumor properties, 5-NNQ has demonstrated antimicrobial effects against various pathogens. The mechanisms include:

- Disruption of Mitochondrial Function : By generating ROS, 5-NNQ can impair mitochondrial respiration in bacteria, leading to cell death .

- Biofilm Inhibition : Some studies suggest that 5-NNQ can inhibit biofilm formation in pathogenic bacteria, enhancing the effectiveness of conventional antibiotics .

Study on Antitumor Mechanism

A study investigated the effects of 5-NNQ on breast cancer cell lines. The results indicated that treatment with 5-NNQ resulted in a dose-dependent increase in apoptosis markers and a decrease in cell viability. The study concluded that the compound's ability to generate ROS was a primary factor in its cytotoxicity .

| Concentration (µM) | Cell Viability (%) | Apoptosis Markers |

|---|---|---|

| 0 | 100 | Low |

| 10 | 75 | Moderate |

| 50 | 30 | High |

Antimicrobial Efficacy

Another study evaluated the antimicrobial activity of 5-NNQ against Staphylococcus aureus. The compound exhibited significant antibacterial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL. The study highlighted the potential use of 5-NNQ as an adjunct therapy in treating resistant bacterial infections .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Nitronaphthalene-1,4-dione, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves nitration of naphthoquinone derivatives. For example, This compound (102) was synthesized via direct nitration of naphthalene-1,4-dione precursors using mixed acid systems (HNO₃/H₂SO₄). Reaction optimization includes controlling temperature (0–5°C) and stoichiometric ratios to minimize byproducts like 5-hydroxy derivatives . Solvent selection (e.g., polar aprotic solvents) and catalytic additives (e.g., Rh(III) or Re(II) complexes) can enhance regioselectivity .

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Use a combination of spectroscopic techniques:

- UV-Vis : Detect quinoid absorption bands (~400–500 nm) to confirm electronic transitions.

- NMR : Analyze aromatic proton environments (e.g., δ 8.2–8.5 ppm for nitro-adjacent protons) and coupling patterns.

- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 217 for [M+H]⁺) and fragmentation patterns using high-resolution MS (HRMS) . Cross-reference with computational simulations (DFT) for vibrational or electronic spectra validation .

Q. What theoretical frameworks guide experimental design for studying this compound?

- Methodological Answer : Research should align with reaction mechanism theories (e.g., frontier molecular orbital theory for electrophilic substitutions) or toxicity pathways (e.g., redox cycling in biological systems). For example, computational studies on aza-Michael additions use Marcus theory to explain solvent-dependent regioselectivity . Environmental studies adopt partition-thermodynamic models to predict soil/water distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in regioselectivity during aza-Michael additions involving this compound?

- Methodological Answer : Combine quantum mechanics/molecular mechanics (QM/MM) with free-energy perturbation (FEP) calculations. In a study, MC/FEP simulations revealed that polar solvents (e.g., DMSO) stabilize zwitterionic transition states, favoring C5 attack, while nonpolar solvents (e.g., toluene) promote C6 pathways via charge-localized intermediates . Experimental validation via HPLC and kinetic isotope effects (KIEs) is critical .

Q. What computational strategies reconcile discrepancies between experimental and theoretical data for this compound reactivity?

- Methodological Answer : Employ multi-level DFT (e.g., B3LYP/6-311+G(d,p) with implicit solvent models) to model reaction pathways. Compare computed activation energies with experimental Arrhenius plots. For example, discrepancies in nitro-group reduction potentials were resolved by incorporating explicit solvent molecules in simulations .

Q. How to design experiments to assess environmental transformation pathways of this compound?

- Methodological Answer : Use factorial design to evaluate variables (pH, light, microbial activity):

- Photodegradation : Exclude UV light in control groups; monitor nitro-to-carbonyl conversion via LC-MS.

- Biodegradation : Incubate with soil microcosms; quantify metabolites (e.g., 5-aminonaphthoquinone) via GC-MS .

- Literature Integration : Apply PubMed/TOXCENTER search strings (e.g., "naphthalenes/pharmacokinetics" AND "nitro derivatives") to identify analogous degradation pathways .

Q. How should researchers address contradictory toxicity data in pharmacological studies of this compound?

- Methodological Answer : Revisit redox activity hypotheses. For instance, conflicting cytotoxicity results may stem from cell-type-specific NAD(P)H:quinone oxidoreductase (NQO1) expression. Validate via:

- Enzyme Inhibition Assays : Measure NQO1 activity in vitro.

- Theoretical Alignment : Cross-reference findings with naphthalene toxicity frameworks (e.g., ROS generation mechanisms in ATSDR reports) .

Q. Data Contradiction Analysis Framework

| Step | Action | Example | Evidence |

|---|---|---|---|

| 1 | Identify conflicting datasets | Varying IC₅₀ values in cancer vs. normal cells | |

| 2 | Re-examine experimental conditions | Solvent purity, oxygen levels in cell cultures | |

| 3 | Apply alternative methodologies | Switch from MTT to ATP-based viability assays | |

| 4 | Integrate computational validation | DFT analysis of nitro-group electron affinity |

Propiedades

IUPAC Name |

5-nitronaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5NO4/c12-8-4-5-9(13)10-6(8)2-1-3-7(10)11(14)15/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBOSAGJYNRBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CC2=O)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40491413 | |

| Record name | 5-Nitronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17788-47-5 | |

| Record name | 5-Nitronaphthalene-1,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40491413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.